1-S,2-S-dimethyl ethanebis(thioate)
Description
Contextualization of Chiral Organosulfur Compounds and Thioester Chemistry
Chiral organosulfur compounds are molecules containing a sulfur atom and at least one stereocenter, rendering them optically active. researchgate.netresearchgate.net The utility of these compounds is widespread, with applications ranging from their use as chiral auxiliaries and ligands in asymmetric catalysis to their presence in biologically active molecules. acs.orgbohrium.comnih.gov The stereogenic center can be a carbon atom within the molecule or, in certain cases, the sulfur atom itself, as seen in sulfoxides and sulfonium (B1226848) salts. researchgate.netwikipedia.orglibretexts.org The defined three-dimensional arrangement of atoms in chiral organosulfur compounds is crucial for their role in inducing stereoselectivity in chemical reactions. researchgate.net
Thioesters, characterized by the R-C(=O)-S-R' functional group, are sulfur analogs of esters and are pivotal intermediates in both organic synthesis and biochemistry. wikipedia.orgfiveable.me They are generally more reactive than their oxygen-containing counterparts due to the weaker carbon-sulfur bond, which makes them excellent acylating agents. fiveable.megonzaga.edu In biological systems, thioesters like acetyl-CoA are central to metabolic pathways, including fatty acid synthesis and the Krebs cycle. wikipedia.orggonzaga.edu The chemistry of thioesters is thus a cornerstone of understanding many fundamental life processes and offers versatile tools for synthetic chemists. fiveable.meresearchgate.net
Rationale for the Specific Focus on 1-S,2-S-dimethyl Ethanebis(thioate)
The specific focus on 1-S,2-S-dimethyl ethanebis(thioate) is predicated on its representative nature as a chiral dithioester. Its structure, featuring a simple C2-symmetric backbone, allows for a fundamental investigation into the interplay between two thioester functionalities in a defined stereochemical arrangement. This specific stereoisomer provides a non-racemic platform to probe chiroptical properties and to serve as a potential C2-symmetric ligand for asymmetric metal catalysis. The systematic study of such a molecule can provide foundational knowledge applicable to more complex chiral organosulfur compounds.
Overview of Key Academic Disciplines Intersecting with the Compound's Research
The study of 1-S,2-S-dimethyl ethanebis(thioate) is inherently interdisciplinary, drawing from and contributing to several key areas of chemical science:
Asymmetric Synthesis: The chiral nature of the molecule makes it a candidate for use as a ligand in transition-metal catalyzed asymmetric reactions, a cornerstone of modern organic synthesis for producing enantiomerically pure compounds. researchgate.netacs.orgnih.gov
Organometallic Chemistry: The sulfur atoms in the thioester groups can coordinate to metal centers, making the compound of interest for the synthesis of novel organometallic complexes with potential catalytic applications.
Materials Science: Organosulfur compounds are increasingly being explored for their potential in the development of new materials, including chiral polymers and self-assembled monolayers on surfaces. nih.govresearchgate.net
Medicinal Chemistry: Thioesters are found in numerous biologically active compounds and are important for the synthesis of pharmaceuticals. researchgate.nettaylorandfrancis.com Understanding the properties of chiral thioesters contributes to the design and synthesis of new therapeutic agents. researchgate.net
Structure of the Research Compendium
This article is structured to provide a thorough and focused examination of 1-S,2-S-dimethyl ethanebis(thioate). The subsequent sections will delve into the synthesis, chemical properties, and potential research applications of this compound, supported by detailed research findings and data presented in tabular formats. The content will strictly adhere to the outlined topics, providing a scientifically rigorous overview.
Structure
3D Structure
Properties
CAS No. |
41879-99-6 |
|---|---|
Molecular Formula |
C4H6O2S2 |
Molecular Weight |
150.2 g/mol |
IUPAC Name |
1-S,2-S-dimethyl ethanebis(thioate) |
InChI |
InChI=1S/C4H6O2S2/c1-7-3(5)4(6)8-2/h1-2H3 |
InChI Key |
NSHCIVHLADBISU-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=O)C(=O)SC |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control Strategies
Historical Evolution of Ethanebis(thioate) Synthesis
The synthesis of thioesters, the functional group defining ethanebis(thioates), has a long history. Early methods were often direct but lacked the subtlety required for complex, stereodefined molecules. Classical approaches to thioester formation include the reaction of a thiol with an acyl chloride or the condensation of a thiol and a carboxylic acid using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org For dithioesters, one of the most common historical methods involved the alkylation of carbodithioate salts, which were themselves generated from the reaction of Grignard reagents with the highly toxic carbon disulfide. nih.gov Another widely applied, albeit often harsh, method utilized thionating agents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent to convert esters or carboxylic acids into the corresponding dithioesters, typically requiring high temperatures or long reaction times. nih.govorganic-chemistry.org
These foundational methods, while effective for simple, achiral structures, presented significant limitations for the synthesis of chiral molecules. The often-harsh reaction conditions could lead to racemization of existing stereocenters, and these methods provided no inherent mechanism for establishing new stereocenters with control. The evolution of synthetic chemistry toward asymmetric synthesis was driven by the need to overcome these challenges, leading to the development of the stereocontrolled strategies discussed in the following sections. The importance of thioesters as intermediates in biochemistry, particularly in the form of acetyl-CoA, also spurred research into milder and more specific synthetic routes. wikipedia.orgnih.govuni.edu
Enantioselective and Diastereoselective Synthesis of 1-S,2-S-dimethyl Ethanebis(thioate)
Achieving the specific (1S, 2S) stereochemistry of the target molecule requires synthetic methods that can selectively form one stereoisomer over all others. This is the realm of asymmetric synthesis, which employs various strategies to introduce chirality in a controlled manner.
Asymmetric catalysis is a powerful tool for creating chiral molecules, as a small amount of a chiral catalyst can generate large quantities of an enantioenriched product. mdpi.com This field is broadly divided into metal catalysis and organocatalysis.
Metal-Catalyzed Asymmetric Synthesis: Transition metals, combined with chiral ligands, are workhorses in asymmetric synthesis. For precursors to vicinal dithioesters, reactions like iridium-catalyzed allylic alkylation can create vicinal all-carbon quaternary centers with high enantioselectivity. nih.govnih.gov Nickel-catalyzed hydroamidation of alkenyl amides has been used to synthesize enantioenriched vicinal diamines, which are structural analogs of the diamine precursors to the target dithiol. rsc.org Similarly, nickel-catalyzed asymmetric cross-coupling reactions are used to form chiral benzylic thioethers. bohrium.com The primary challenge in applying these methods to sulfur-containing molecules is the potential for the sulfur atoms to poison the metal catalyst. nih.gov Despite this, methods for metal-catalyzed synthesis and transformation of thioesters continue to be developed, including palladium-catalyzed Fukuyama coupling and thiocarbonylation reactions. researchgate.netnih.gov
Organocatalysis: In contrast to metal-based systems, organocatalysts are small, metal-free organic molecules that can catalyze asymmetric transformations. taylorandfrancis.com Chiral Brønsted acids, such as chiral phosphoric acids, have been shown to catalyze the asymmetric thiocarboxylysis of meso-epoxides, providing enantiomerically enriched thioester intermediates. nih.govnih.gov N-Heterocyclic Carbenes (NHCs) have emerged as versatile organocatalysts. For instance, an integrated organocatalytic-electrosynthetic method has been developed for the direct conversion of aldehydes to thioesters, where the NHC catalyst facilitates the reaction while avoiding the need for stoichiometric chemical oxidants. acs.orgnih.govorganic-chemistry.org The optimization of this system was crucial to prevent the deleterious formation of disulfide byproducts. nih.govorganic-chemistry.org
A selection of asymmetric catalytic approaches is summarized below.
Interactive Table: Asymmetric Catalysis Approaches for Chiral Thioester & Thioether Synthesis
| Catalysis Type | Catalyst System Example | Reaction Type | Substrates | Key Feature | Ref. |
| Organocatalysis | Chiral Phosphoric Acid | Asymmetric Thiocarboxylysis | meso-Epoxides, Thioacids | Furnishes O-protected β-hydroxythiols with excellent enantioselectivity. | nih.gov |
| Organocatalysis | Thiazolium Precatalyst (NHC) | Anodic Oxidation | Aldehydes, Thiols | Integrates organocatalysis and electrosynthesis, avoiding chemical oxidants. | acs.orgnih.gov |
| Metal Catalysis | Iridium/Chiral Ligand | Allylic Alkylation | Malononitriles, Allylic Electrophiles | Creates acyclic products with vicinal all-carbon quaternary centers. | nih.gov |
| Metal Catalysis | Nickel/BOX Ligand | Hydroamidation | Alkenyl Amides, Dioxazolones | Provides enantioenriched vicinal diamines, structural analogues for dithiol precursors. | rsc.org |
An alternative to asymmetric catalysis is the use of a chiral auxiliary. This strategy involves temporarily attaching a chiral molecule to an achiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved, leaving behind an enantioenriched product. wikipedia.orgnumberanalytics.com
Well-known auxiliaries like Evans oxazolidinones are widely used. wikipedia.org A substrate can be acylated with the auxiliary, and subsequent diastereoselective alkylation or aldol (B89426) reactions can set the desired stereocenters. williams.eduresearchgate.net For example, an acylated Evans auxiliary can undergo a highly diastereoselective aldol reaction to create a syn-aldol product, establishing two new stereocenters with a predictable relationship. researchgate.net Camphorsultam is another effective auxiliary used in reactions like Michael additions of thiols to α,β-unsaturated systems. wikipedia.org Pseudoephedrine can also serve as a chiral auxiliary, where its amide derivative is deprotonated to form an enolate that reacts with electrophiles in a highly controlled, syn-selective manner. wikipedia.org
A typical sequence using a chiral auxiliary might involve:
Attachment of a prochiral dicarboxylic acid (e.g., succinic acid) to two equivalents of a chiral auxiliary like 4-benzyl-2-oxazolidinone.
Diastereoselective modification of the ethane (B1197151) backbone, for instance, through α-alkylation of the corresponding enolates.
Cleavage of the auxiliary to release the chiral dicarboxylic acid, which can then be converted to the dithiol and subsequently the dithioester.
The use of chiral ligands in conjunction with metals, as mentioned previously, is another cornerstone of asymmetric synthesis, where the ligand creates a chiral environment around the metal center, influencing the stereochemical course of the reaction. rsc.org
Interactive Table: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application(s) | Stereochemical Control | Ref. |
| Evans Oxazolidinones | Aldol Reactions, Alkylations | Formation of Z-enolates leads to predictable syn- or anti-diastereomers. | wikipedia.orgresearchgate.net |
| Camphorsultam | Michael Additions, Claisen Rearrangements | Steric hindrance from the sultam ring directs nucleophilic attack. | wikipedia.org |
| Pseudoephedrine | Alkylation of Amide Enolates | The α-methyl group directs electrophiles to the opposite face of the enolate. | wikipedia.org |
| BINOL | Alkylation of Glycine Derivatives | Axial chirality of the binaphthyl scaffold creates a C2-symmetric chiral environment. | wikipedia.org |
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. nih.gov This approach offers reactions under mild conditions with high chemo-, regio-, and enantioselectivity, making it an attractive strategy for producing stereochemically pure compounds. nih.govresearchgate.net
For the synthesis of chiral thioesters and their precursors, several classes of enzymes are relevant:
Lipases: These enzymes are commonly used for the synthesis of esters and can also catalyze thioesterifications. researchgate.net For instance, immobilized lipase (B570770) B from Candida antarctica (often sold as Novozym 435) has been used to catalyze the reaction between thiols and fatty acids. researchgate.net The low water content in organic solvents drives the equilibrium towards esterification over hydrolysis.
Thioesterases (TEs): In nature, TE domains are often responsible for the synthesis of macrocycles. rsc.org Their ability to recognize and process thioester-activated substrates can be harnessed for synthetic purposes.
Reductases and other enzymes: Ene-reductases (EREDs) have been employed in novel biocatalytic strategies to synthesize chiral γ-thioether ketones with control over the enantiomer produced by selecting the appropriate enzyme variant. nih.gov Carboxylic acid reductases (CARs) can activate a wide range of carboxylic acids to form thioesters with coenzyme A (CoA), which can then be used in subsequent enzymatic reactions. chemrxiv.orgmanchester.ac.uk This chemoenzymatic approach allows for the synthesis of diverse products in one-pot systems with in-situ cofactor recycling. chemrxiv.orgmanchester.ac.uk
These biocatalytic methods can produce specific stereoisomers, sometimes offering access to enantiomers that are difficult to obtain via traditional chemical catalysis. nih.govwhiterose.ac.uk
Development of Efficient and Sustainable Synthetic Pathways (e.g., One-Pot Syntheses)
Modern synthetic chemistry emphasizes not only selectivity and yield but also efficiency and sustainability. rsc.org This has led to the development of one-pot syntheses, which reduce waste and save time by performing multiple reaction steps in a single vessel without isolating intermediates.
Several one-pot methods for thioester synthesis have been reported. One such procedure involves the reaction of benzoic anhydrides, thiourea, and various organic halides, offering operational simplicity and good yields with low-toxicity reagents. researchgate.net Another efficient method uses sodium thiosulfate (B1220275) as an inexpensive and odorless sulfur surrogate, which reacts with aryl anhydrides and organic halides under transition-metal-free conditions. rsc.org A recently developed one-pot method for dithioesters involves the fragmentation of 1,3-dithiolanes mediated by a base, followed by in-situ trapping of the resulting dithiocarboxylate anion with an alkyl halide. nih.gov This approach allows for the synthesis of a large library of dithioesters in good yields. nih.gov
The drive for "green chemistry" also promotes the use of photocatalysis with sustainable energy sources, safer solvents, and green oxidants like O₂. acs.org Such methods are being developed for the synthesis of α-keto thiol esters from thioic acids and alkenes, with water as the only byproduct. acs.org
Optimization of Reaction Parameters for Yield and Stereoselectivity
The success of any synthetic strategy, particularly in asymmetric synthesis, hinges on the careful optimization of reaction parameters. Key variables include the choice of catalyst, solvent, base, temperature, and reactant concentrations.
For instance, in the organocatalyzed anodic oxidation of aldehydes to thioesters, the choice and concentration of the base were found to be critical. acs.orgorganic-chemistry.org Using a base that was too strong or too concentrated led to the undesired formation of disulfide byproducts, which consumed the thiol substrate. acs.orgorganic-chemistry.org Optimization revealed that a weaker base like 4-(dimethylamino)pyridine (DMAP) minimized this side reaction and improved thioester yields. organic-chemistry.org In metal-catalyzed reactions, catalyst loading is a crucial parameter to balance reaction efficiency with cost and potential product contamination. rsc.org Similarly, in diastereoselective reactions using chiral auxiliaries, the choice of Lewis acid for enolate formation (e.g., dibutylboron triflate vs. titanium tetrachloride) can dramatically influence the stereochemical outcome, switching the product from a syn to an anti aldol adduct. researchgate.net Temperature also plays a vital role; while lower temperatures often enhance stereoselectivity, they can also decrease the reaction rate, requiring a compromise to achieve an optimal balance of yield and enantiomeric or diastereomeric excess.
Isolation and Purification Techniques for Stereochemically Pure Enantiomers
Achieving high enantiomeric purity is a critical step in the synthesis of chiral compounds. pharmtech.com For a compound like 1-S,2-S-dimethyl ethanebis(thioate), a combination of chromatographic and crystallization techniques would likely be employed to isolate the desired stereochemically pure enantiomer.
Chiral Chromatography:
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for the separation of enantiomers. nih.govwvu.edu The choice of the chiral stationary phase and the mobile phase is crucial for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. nih.gov
Supercritical fluid chromatography (SFC) is another valuable technique for chiral separations, often providing faster separations and using less organic solvent compared to HPLC. mdpi.com
Table 1: Hypothetical Chiral HPLC/SFC Separation Parameters for 1-S,2-S-dimethyl ethanebis(thioate)
| Parameter | HPLC | SFC |
| Column | Chiralpak® IA, IB, IC, or ID | Chiralpak® IA, IB, IC, or ID |
| Mobile Phase | Hexane/Isopropanol | CO2/Methanol |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Detection | UV (e.g., 220 nm) | UV (e.g., 220 nm) |
This table presents hypothetical conditions based on common practices for chiral separations and is not based on experimental data for the specific compound.
Fractional Crystallization of Diastereomeric Salts:
Another classic and effective method for resolving enantiomers is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by fractional crystallization. Common chiral resolving agents for acidic compounds include chiral amines like brucine (B1667951) or strychnine, while chiral acids like tartaric acid or mandelic acid can be used for basic compounds. For a neutral compound like a dithioester, this method would require derivatization to introduce an acidic or basic handle.
Table 2: Potential Chiral Resolving Agents
| Resolving Agent Class | Example | Target Functional Group |
| Chiral Acids | (+)-Tartaric Acid, (S)-Mandelic Acid | Basic moiety (after derivatization) |
| Chiral Bases | (-)-Brucine, (-)-Strychnine | Acidic moiety (after derivatization) |
This table lists general classes of resolving agents and is not specific to 1-S,2-S-dimethyl ethanebis(thioate).
Advanced Spectroscopic and Structural Elucidation
Absolute Configuration Determination by X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The spatial arrangement of atoms within the crystal lattice can then be mapped, providing precise bond lengths, bond angles, and torsional angles.
While a crystal structure for 1-S,2-S-dimethyl ethanebis(thioate) is not publicly available, the analysis of a related compound, butane-2,3-dione bis-(4-methyl-thio-semicarbazonato)-κ(4)S,N(1),N(1'),S'zinc(II), demonstrates the power of this technique. In this complex, the Zn(II) ion is coordinated by the bis-(thiosemicarbazonate) ligand, and the structure reveals a pseudo-square-pyramidal geometry. nih.gov The determination of the absolute structure of chiral crystals can also be achieved using three-wave X-ray diffraction, which relies on the chiral asymmetry of multiple scattering diffraction. kud.ac.in For 1-S,2-S-dimethyl ethanebis(thioate), obtaining a suitable single crystal would be the primary challenge. If successful, the resulting crystallographic data would provide unequivocal proof of the (1S, 2S) configuration.
Table 1: Representative Crystallographic Data for a Related Thio-Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 12.706(1) |
| b (Å) | 8.7290(9) |
| c (Å) | 15.085(2) |
| β (°) | 99.904(1) |
| V (ų) | 1648.2 |
| Data for 2,3-bis(3-methylthiophen-2-yl)benzothiophene 1,1-dioxide, a related sulfur-containing compound. researchgate.net |
Advanced Nuclear Magnetic Resonance Spectroscopy for Conformational and Configurational Analysis (e.g., NOESY, COSY, Heteronuclear Correlations)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For 1-S,2-S-dimethyl ethanebis(thioate), 1H and 13C NMR would provide initial structural confirmation.
Due to the symmetry in the molecule, the 1H NMR spectrum is expected to be relatively simple. The protons of the two methyl groups on the ethane (B1197151) backbone would likely appear as a doublet, while the methine protons (H-1 and H-2) would appear as a multiplet. The acetyl protons would give rise to a singlet.
Table 2: Predicted 1H NMR Chemical Shifts for 1-S,2-S-dimethyl ethanebis(thioate)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (acetyl) | ~2.3 | Singlet |
| CH (backbone) | ~3.5-4.0 | Multiplet |
| CH₃ (backbone) | ~1.3 | Doublet |
In the 13C NMR spectrum, the carbonyl carbon of the thioester would be the most downfield signal. oregonstate.eduyoutube.com The carbons of the ethane backbone and the methyl groups would appear at higher fields. For the related compound S,S'-Ethylidene dithioacetate, the carbonyl carbon appears at 194.17 ppm, the methine carbon at 43.48 ppm, and the methyl carbons at 30.48 ppm and 21.72 ppm in D₂O. contaminantdb.ca
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would provide further insights. A COSY spectrum would show correlation peaks between the methine protons and the protons of the adjacent methyl groups on the backbone. A NOESY spectrum would reveal through-space interactions, helping to determine the preferred conformation of the molecule in solution.
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion, confirming the molecular formula, and reveals fragmentation patterns that help to elucidate the structure. For 1-S,2-S-dimethyl ethanebis(thioate) (C₈H₁₄O₂S₂), the expected molecular weight is approximately 206.033 g/mol .
The fragmentation of thioesters upon electron ionization typically involves cleavage of the bonds adjacent to the carbonyl group. wikipedia.org For 1-S,2-S-dimethyl ethanebis(thioate), key fragmentation pathways would likely include:
Loss of an acetyl radical (CH₃CO•) to give a fragment ion.
Loss of a thioacetyl radical (CH₃COS•).
Cleavage of the C-S bond.
Cleavage of the C-C bond of the ethane backbone.
Table 3: Predicted Major Fragment Ions for 1-S,2-S-dimethyl ethanebis(thioate) in Mass Spectrometry
| m/z | Identity |
| 206 | [M]⁺ |
| 163 | [M - CH₃CO]⁺ |
| 131 | [M - CH₃COS]⁺ |
| 103 | [CH₃CH(SCOCH₃)]⁺ |
| 43 | [CH₃CO]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For 1-S,2-S-dimethyl ethanebis(thioate), the most characteristic absorption in the IR spectrum would be the C=O stretching vibration of the thioester group, which typically appears in the range of 1650-1700 cm⁻¹. nih.gov Other key vibrations include C-H stretching and bending, and C-S stretching.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be useful for observing the S-S stretching vibration if any disulfide impurities are present, and the C-S stretching vibrations. rsc.orgresearchgate.netnih.gov The Raman spectra of related dithioesters like ethyl dithioacetate show strong bands related to the C-C and C-S stretching of the core skeleton. hmdb.ca
Table 4: Expected Vibrational Frequencies for 1-S,2-S-dimethyl ethanebis(thioate)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (thioester) | Stretch | 1650-1700 |
| C-H (sp³) | Stretch | 2850-3000 |
| C-S | Stretch | 600-800 |
Chiroptical Spectroscopic Techniques (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing chiral molecules. These methods measure the differential interaction of the molecule with left and right circularly polarized light. kud.ac.inwikipedia.orglibretexts.orgslideshare.net
A CD spectrum would show positive or negative peaks (Cotton effects) in the regions where the molecule's chromophores absorb light. The thioester carbonyl group in 1-S,2-S-dimethyl ethanebis(thioate) is the primary chromophore and would be expected to exhibit a Cotton effect in the UV region. The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the stereocenters.
ORD measures the variation of optical rotation with the wavelength of light. kud.ac.inwikipedia.orglibretexts.orgslideshare.netresearchgate.net A plain ORD curve shows a gradual change in rotation with wavelength, while a curve with a Cotton effect shows a characteristic peak and trough around the absorption maximum of a chromophore. The shape of the ORD curve for 1-S,2-S-dimethyl ethanebis(thioate) would be indicative of its absolute stereochemistry.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics
Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. For 1-S,2-S-dimethyl ethanebis(thioate), methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure. researchgate.netnih.gov These calculations can provide a detailed picture of the bonding within the thioester functional groups and the central ethane (B1197151) bridge.
Key characteristics that are typically investigated include:
Atomic Charges and Electron Density Distribution: Calculations reveal how electron density is distributed across the molecule. In a thioester group (R-C(=O)-S-R'), the carbonyl carbon is electrophilic, while the oxygen and sulfur atoms are nucleophilic. Natural Bond Orbital (NBO) analysis is a common technique used to quantify the partial charges on each atom, providing insight into the molecule's polarity and sites susceptible to nucleophilic or electrophilic attack. nih.gov For instance, NBO analysis on similar thioesters indicates significant delocalization of the sulfur lone pair electrons into the carbonyl group, which influences the compound's reactivity. nih.gov
Bond Order and Strength: Computational methods can calculate the bond order, which indicates the number of chemical bonds between two atoms. For the C=O and C-S bonds in the thioate moiety, these calculations help quantify the double and single bond character, respectively. The strength of these bonds, often evaluated through calculated bond dissociation energies, is crucial for predicting the molecule's stability and potential reaction pathways. louisville.edu
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In thioesters, the HOMO is often localized on the sulfur atom, while the LUMO is typically the π* antibonding orbital of the carbonyl group.
Table 1: Example of Calculated Electronic Properties for a Thioester Moiety (Note: This table is illustrative and represents typical values obtained for a simple thioester like methyl thioacetate (B1230152) from DFT calculations.)
| Parameter | Atom/Bond | Calculated Value |
| NBO Charge | Carbonyl Carbon (C=O) | +0.65 e |
| Carbonyl Oxygen (C=O) | -0.55 e | |
| Sulfur (S) | -0.10 e | |
| Bond Length | C=O | 1.21 Å |
| C-S | 1.78 Å | |
| Orbital Energy | HOMO | -6.5 eV |
| LUMO | -0.8 eV | |
| HOMO-LUMO Gap | 5.7 eV |
These foundational calculations provide the basis for understanding the more complex conformational and reactive properties of the molecule.
Conformational Analysis and Potential Energy Surfaces of Chiral Ethanebis(thioate)
The three-dimensional structure of 1-S,2-S-dimethyl ethanebis(thioate) is not static. Due to the presence of several single bonds, the molecule can adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers to interconversion between them.
A Potential Energy Surface (PES) is a multidimensional map that relates the molecule's energy to its geometry. researchgate.net By systematically changing key dihedral angles (torsion angles), such as those around the central C-C bond and the C-S bonds, a PES can be constructed. rsc.org
Stable Conformers: Minima on the PES correspond to stable or metastable conformers. For 1-S,2-S-dimethyl ethanebis(thioate), the orientation of the two thioester groups relative to each other (anti vs. gauche) and the rotation of the methyl groups will define the major conformers. Computational studies on similar disubstituted alkanes show that steric hindrance between bulky groups plays a major role in determining the lowest energy conformation.
Rotational Barriers: The energy maxima on the paths between minima represent the transition states for conformational changes. The height of these barriers determines how easily the molecule can convert from one conformation to another at a given temperature. For example, the rotational barrier around the C-S bond in thioesters has been computationally determined to be around 8 kcal/mol, indicating relatively free rotation at room temperature. rsc.org
The chirality of the molecule (1S, 2S configuration) imposes specific constraints on the accessible conformations, and computational analysis is essential to predict the most populated conformer in different environments. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which is invaluable for identifying and characterizing the compound. nih.gov These theoretical spectra can be compared with experimental results to confirm the molecular structure.
NMR Spectroscopy: DFT calculations can accurately predict the chemical shifts (δ) of ¹H and ¹³C nuclei and spin-spin coupling constants (J). researchgate.net This is achieved by calculating the magnetic shielding tensor for each nucleus in the molecule's computed equilibrium geometry. Comparing the predicted spectrum with the experimental one helps in assigning the signals to specific atoms in the molecule. For complex molecules, this can be crucial for distinguishing between different isomers. nih.govmdpi.com
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated using harmonic or anharmonic approximations. mdpi.com These frequencies can be directly compared to experimental Infrared (IR) and Raman spectra. The C=O stretch of the thioester group, for instance, is a very strong and characteristic band in the IR spectrum, and its calculated position can confirm the presence of this functional group.
Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Thioester (Note: This table is illustrative. Experimental validation is crucial for assessing the accuracy of the chosen computational method.)
| Parameter | Predicted Value | Experimental Value |
| ¹³C NMR Shift (C=O) | 195.2 ppm | 194.8 ppm |
| ¹H NMR Shift (-S-CH₃) | 2.35 ppm | 2.31 ppm |
| IR Frequency (C=O stretch) | 1695 cm⁻¹ | 1690 cm⁻¹ |
The accuracy of these predictions depends heavily on the level of theory and basis set used in the calculation. nih.gov Therefore, it is common practice to benchmark the computational methods against known experimental data for similar compounds to ensure their reliability.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and interactions with the environment. arxiv.org
Conformational Dynamics: MD simulations can show how 1-S,2-S-dimethyl ethanebis(thioate) flexes and changes its shape at a given temperature. This can reveal the pathways of interconversion between different conformers and the timescales on which these changes occur.
MD simulations use force fields, which are sets of parameters that describe the potential energy of the system. These force fields are often derived from or benchmarked against high-level quantum chemical calculations to ensure their accuracy.
Computational Investigation of Reaction Mechanisms, Intermediates, and Transition States
Computational chemistry is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions. youtube.com For 1-S,2-S-dimethyl ethanebis(thioate), this could involve studying its synthesis or its degradation, such as hydrolysis.
Reaction Pathways: By mapping the potential energy surface, chemists can trace the lowest energy path from reactants to products. researchgate.net This path reveals the presence of any reaction intermediates—transient species that exist in energy minima along the reaction coordinate.
Transition States: The highest energy point on the reaction path between a reactant/intermediate and the next species is the transition state. ulisboa.pt Locating the geometry and energy of the transition state is crucial, as its energy relative to the reactants determines the activation energy of the reaction, and thus the reaction rate. researchgate.net Computational studies on the hydrolysis of thioesters, for example, have detailed the transition states for nucleophilic attack by water or hydroxide (B78521) on the carbonyl carbon. nih.gov
Mechanism Elucidation: DFT calculations have been used extensively to study reactions involving thioesters, such as thiol-thioester exchange and aminolysis. nih.govrsc.orgacs.org These studies compare different possible mechanisms (e.g., concerted vs. stepwise) by calculating the activation barriers for each. The path with the lowest energy barrier is the most likely to occur. For example, in the reaction of a thioester with an amine, computational models can determine whether the reaction proceeds through a stable tetrahedral intermediate or a more concerted pathway. nih.gov
By providing a molecular-level view of the entire reaction process, these computational investigations offer insights that complement experimental kinetic studies and help in the design of new chemical reactions. researchgate.netnih.gov
Applications in Advanced Chemical Synthesis and Materials Science
Role as Chiral Building Blocks and Chiral Auxiliaries in Asymmetric Organic Synthesis
In asymmetric synthesis, the goal is to produce specific stereoisomers of a chiral product. wikipedia.org This is often achieved using chiral auxiliaries, which are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The auxiliary is then removed for potential reuse. wikipedia.org
(1S,2S)-dimethyl ethanebis(thioate), with its defined C2-symmetry, is a promising candidate for use as a chiral building block or auxiliary. Sulfur-containing chiral auxiliaries, such as thiazolidinethiones and oxazolidinethiones, have demonstrated considerable success in various asymmetric transformations, including aldol (B89426) additions, Michael additions, and resolution of racemic mixtures. scielo.org.mxresearchgate.net These auxiliaries provide a stereo-differentiated environment that guides the approach of reagents to a prochiral center, leading to high diastereoselectivity. sigmaaldrich.comscielo.org.mx
The core principle involves attaching the chiral auxiliary to a non-chiral substrate. scielo.org.mx The inherent chirality of the auxiliary then influences subsequent bond-forming reactions, such as alkylations or aldol reactions, to favor the formation of one diastereomer over others. wikipedia.orgillinoisstate.edu For instance, chiral oxazolidinones are widely used to control the stereochemistry of aldol reactions, establishing two adjacent stereocenters with high precision. wikipedia.org Similarly, the ethanebis(thioate) moiety could be envisioned to control the stereoselective synthesis of complex molecules. The synthesis of enantiomerically pure tertiary thiols and thioethers, which are important in medicinal chemistry, often relies on such asymmetric strategies. nih.govbeilstein-journals.orgnih.gov
Development of Novel Reagents and Catalytic Systems Based on the Ethanebis(thioate) Moiety
The development of new reagents and catalysts is crucial for advancing chemical synthesis. The ethanebis(thioate) scaffold offers a platform for designing novel molecular tools. The two thioester groups can act as handles for further functionalization, allowing for the synthesis of a library of derivatives with tunable steric and electronic properties. mdpi.com
These derivatives could serve as precursors for new catalytic systems. For example, transition-metal catalysts incorporating specific ligands are fundamental to many chemical transformations, including atom-economic processes like alcohol amidation. nih.gov The sulfur atoms in the ethanebis(thioate) moiety can coordinate to metal centers, potentially leading to novel catalysts with unique reactivity and selectivity. By modifying the backbone or the ester groups of the ethanebis(thioate) structure, it may be possible to fine-tune the catalytic activity for specific applications, such as in the asymmetric synthesis of complex chiral molecules like tetrahydrothiophenes. nsf.govresearchgate.net
Coordination Chemistry and Ligand Design
The sulfur atoms of the thioester groups in (1S,2S)-dimethyl ethanebis(thioate) make it an excellent candidate for use as a ligand in coordination chemistry. The molecule can act as a bidentate ligand, coordinating to a single metal center through both sulfur atoms to form a stable chelate ring.
Thio-ligands, including thiosemicarbazones and thiocarbazones, are known to bind effectively to a variety of transition metals such as copper, cobalt, and nickel, typically as bidentate or tridentate donors. mdpi.com These ligands coordinate to the metal ion through their sulfur and nitrogen atoms, forming stable five- or six-membered chelate rings. mdpi.com Similarly, the two sulfur donor atoms in ethanebis(thioate) can coordinate to a metal ion. The stability and structure of the resulting complex would depend on the nature of the metal ion, its oxidation state, and the reaction conditions. The formation of such metal-thioester complexes is a foundational step toward their use in catalysis.
Metal complexes containing sulfur-based ligands are active in a range of catalytic reactions. For instance, mixed-ligand nickel(II) thiosemicarbazone complexes have been shown to adopt a square planar geometry and can be used in various transformations. mdpi.com The electronic environment around the metal center, which is influenced by the coordinating ligands, is a key determinant of the complex's catalytic activity. The chiral nature of (1S,2S)-dimethyl ethanebis(thioate) is particularly significant, as its coordination to a metal center would generate a chiral catalyst. Such catalysts are highly sought after for asymmetric catalysis, where they can induce enantioselectivity in a wide array of chemical reactions.
Precursors in Polymer Chemistry (e.g., controlled radical polymerization if applicable to dithioesters)
The dithioester functionality within the (1S,2S)-dimethyl ethanebis(thioate) structure makes it directly relevant to the field of polymer chemistry, specifically in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sigmaaldrich.comsigmaaldrich.com RAFT is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. sigmaaldrich.comacs.org
The mechanism relies on a chain transfer agent (CTA), which is typically a thiocarbonylthio compound, such as a dithioester. sigmaaldrich.comresearchgate.net The CTA mediates the polymerization by reversibly deactivating propagating polymer chains. The choice of the R and Z groups on the dithioester CTA (structure Z-C(=S)S-R) is critical for controlling the polymerization of different monomers. sigmaaldrich.comacs.org A compound like (1S,2S)-dimethyl ethanebis(thioate) could potentially function as a bifunctional CTA, initiating polymer growth from two points simultaneously to create polymers with unique topologies.
The effectiveness of a dithioester as a RAFT agent depends on its compatibility with the monomer being polymerized. Different classes of dithioesters show varying levels of control for different types of monomers.
Table 1: General Compatibility of RAFT Agent Classes with Various Monomers
| RAFT Agent Class | Styrenes | Acrylates | Methacrylates | Vinyl Esters |
|---|---|---|---|---|
| Dithiobenzoates | +++ | ++ | +++ | - |
| Aliphatic Dithioesters | ++ | ++ | ++ | - |
| Trithiocarbonates | +++ | +++ | +++ | - |
| Xanthates | + | + | - | +++ |
| Dithiocarbamates | +++ | +++ | +++ | + |
Data sourced from general RAFT polymerization guides. sigmaaldrich.comsigmaaldrich.com +++ indicates high compatibility/good control, + indicates moderate or monomer-specific compatibility, and - indicates poor compatibility.
As an aliphatic dithioester, an ethanebis(thioate) derivative would be expected to show good to moderate control over the polymerization of styrenes, acrylates, and methacrylates. researchgate.net
Chemical Probes for Investigating Biological Pathways (excluding therapeutic/safety)
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The thioester group is a feature in some activity-based probes (ABPs) designed to target specific enzymes. For example, ABPs with a thioacyl "warhead" have been developed to target the sirtuin family of deacylase enzymes. nih.gov These probes can be used to label active enzymes in cell lysates, allowing researchers to study changes in enzyme activity in response to various stimuli. nih.gov
Given its structure, (1S,2S)-dimethyl ethanebis(thioate) or its derivatives could potentially be adapted for use as chemical probes. The thioester moieties could act as reactive groups for covalent modification of a biological target, while the rest of the molecule could be functionalized with reporter tags (like fluorophores or biotin) to enable detection and isolation of the target. The chiral nature of the compound could also introduce selectivity for specific protein conformations or isoforms.
Structure Reactivity and Structure Property Relationships
Systematic Elucidation of Substituent Effects on Reactivity and Stereoselectivity
The reactivity of thioesters is significantly influenced by the nature of the substituents attached to the carbonyl and sulfur atoms. gonzaga.edufiveable.me Thioesters are generally more reactive acylating agents than their oxygen-containing ester counterparts. gonzaga.edufiveable.me This heightened reactivity is attributed to the less effective resonance stabilization between the carbonyl group and the larger 3p orbital of the sulfur atom, which makes the carbonyl carbon more electrophilic. gonzaga.edu Furthermore, the C-S bond is weaker than the C-O bond, and the resulting thiolate is a better leaving group than an alkoxide. gonzaga.edu
In the context of 1-S,2-S-dimethyl ethanebis(thioate), the two methyl groups attached to the sulfur atoms act as electron-donating groups through induction. This effect can slightly modulate the reactivity of the two thioester functionalities.
Stereoselectivity is a critical aspect of the reactivity of chiral molecules. wikipedia.org In reactions involving a chiral center, the formation of one stereoisomer is often favored over another. wikipedia.orgsaskoer.ca For a molecule like 1-S,2-S-dimethyl ethanebis(thioate), with two stereocenters, reactions at the carbonyl groups or adjacent carbons can exhibit diastereoselectivity. The existing stereochemistry of the molecule can direct the approach of a reagent, leading to a preferential formation of one diastereomer. This is a common phenomenon in reactions such as enantioselective Michael reactions of chiral enaminoesters. nih.gov The degree of stereoselectivity is influenced by steric hindrance and electronic interactions within the transition state. wikipedia.org
The reactivity of dithioesters can be further tuned by the introduction of different substituents. For instance, fluorinated dithioesters have been shown to exhibit excellent reactivity in aminolysis reactions, proceeding much faster than their non-fluorinated analogs. nih.gov This highlights how strategic placement of electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon.
Table 1: Comparison of Reactivity in Dithioester Analogs
| Dithioester Analog | Reactant | Reaction Time | Yield | Reference |
| Methylated Dithioester | 9-amino-9-deoxy-cinchonidine (2 equiv) | 48 h | 70% | nih.gov |
| Fluorinated Dithioester | 9-amino-9-deoxy-cinchonidine (1 equiv) | 2 h | 90% | nih.gov |
Impact of Conformation on Reactivity and Spectroscopic Signatures
The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a profound impact on its reactivity and how it interacts with electromagnetic radiation, which is reflected in its spectroscopic signatures. libretexts.orgnih.govnih.gov For acyclic molecules like 1-S,2-S-dimethyl ethanebis(thioate), rotation around single bonds, particularly the central C-C bond, gives rise to various conformers, such as staggered and eclipsed forms. nih.gov
The relative stability of these conformers is determined by a combination of steric and electronic effects. nih.gov In 1,2-disubstituted ethanes, the anti conformation, where the two substituents are positioned 180° apart, is often the most stable due to minimized steric hindrance. youtube.com However, the presence of polar bonds can lead to the "gauche effect," where a gauche conformation (substituents 60° apart) is favored due to stabilizing hyperconjugative or electrostatic interactions. nih.gov
Spectroscopic techniques are invaluable for studying conformational isomers. Infrared (IR) and Raman spectroscopy can distinguish between different conformers as they often have unique vibrational frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool. The coupling constants between vicinal protons are dependent on the dihedral angle between them, as described by the Karplus equation, allowing for the determination of the predominant conformation in solution.
Comparative Studies with Achiral Analogs and Other Stereoisomers
Comparing the properties and reactivity of a chiral molecule with its achiral analogs and other stereoisomers provides valuable insights into the role of chirality. lmu.eduvedantu.combyjus.comkhanacademy.org An achiral molecule is one that is superimposable on its mirror image, often due to the presence of a plane of symmetry. vedantu.combyjus.com
The achiral analog of 1-S,2-S-dimethyl ethanebis(thioate) would be a meso compound, specifically (1R,2S)-dimethyl ethanebis(thioate), if it existed. However, the naming convention suggests the stereocenters are on the methyl-substituted carbons of the ethane (B1197151) backbone, which is not the case for the parent ethanebis(thioate). Assuming the methyl groups are on the sulfur, the parent molecule is achiral. The introduction of substituents on the ethane backbone would create stereoisomers.
Enantiomers, which are non-superimposable mirror images, have identical physical properties such as boiling point, melting point, and solubility in achiral solvents. lmu.edu They also exhibit identical chemical reactivity with achiral reagents. However, they behave differently in the presence of other chiral entities, such as chiral reagents or polarized light. lmu.edu
Diastereomers, which are stereoisomers that are not mirror images of each other, have different physical and chemical properties. saskoer.ca For example, the (1R,2R) and (1S,2S) enantiomeric pair of a substituted ethanebis(thioate) would have different properties than the (1R,2S) meso diastereomer. These differences arise from the distinct spatial arrangement of the atoms, which affects intermolecular interactions and reactivity.
Table 2: General Comparison of Stereoisomers
| Property | Enantiomers | Diastereomers |
| Mirror Image | Non-superimposable | Not mirror images |
| Physical Properties (in achiral environment) | Identical | Different |
| Chemical Reactivity (with achiral reagents) | Identical | Different |
| Optical Activity | Equal and opposite | Can be chiral or achiral (meso) |
Quantitative Structure-Activity/Property Relationships in Non-Biological Contexts
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with a specific activity or property. nih.govyoutube.com While often used in drug discovery, QSAR principles can also be applied in non-biological contexts to predict various chemical properties and reactivity. nih.gov
In the context of organosulfur compounds, QSAR models have been developed to predict properties such as anticancer activity. nih.gov These models utilize a range of molecular descriptors that quantify different aspects of the molecule's structure, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Related to the 3D structure of the molecule.
Electronic descriptors: Describing the electron distribution, such as partial charges and frontier molecular orbital energies (HOMO and LUMO).
Physicochemical descriptors: Such as lipophilicity (logP) and polarizability.
For a compound like 1-S,2-S-dimethyl ethanebis(thioate), a QSAR model could be developed to predict properties like its rate of hydrolysis, its effectiveness as an acylating agent under specific conditions, or its chromatographic retention time. By analyzing a series of related dithioates with varying substituents, one could identify the key structural features that govern a particular property. For example, a QSAR study might reveal a strong correlation between the LUMO energy of the dithioate and its reactivity towards nucleophiles. nih.gov
The development of robust QSAR models requires a dataset of compounds with known properties and the use of statistical methods, such as multiple linear regression or machine learning algorithms, to establish the relationship between the descriptors and the property of interest. nih.gov
Table 3: Common Descriptors in QSAR Studies of Organosulfur Compounds
| Descriptor Type | Example | Relevance | Reference |
| Constitutional | Molecular Weight, Number of S atoms | Basic molecular properties | nih.gov |
| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, Polarity | nih.gov |
| Physicochemical | LogP (Octanol-water partition coefficient) | Solubility, Intermolecular interactions | nih.gov |
| Topological | Wiener index, Kier & Hall indices | Molecular branching and shape | nih.gov |
Future Research Directions and Emerging Paradigms
Integration with Flow Chemistry and Automated Synthesis Technologies
The synthesis of thioesters, traditionally performed in batch reactors, is set for a technological leap with the integration of flow chemistry. mdpi.com Continuous-flow microreactors offer significant advantages over conventional batch processes, including enhanced safety, better process control, improved heat and mass transfer, and shorter residence times. mdpi.comnih.gov For the synthesis of S,S'-dimethyl ethanebis(thioate), which would likely involve the handling of volatile and odorous thiols, flow chemistry provides a safer, enclosed environment. nih.gov
Research has already demonstrated the successful enzymatic synthesis of various thioesters in continuous-flow microreactors, achieving high conversion rates in minutes compared to many hours in batch systems. mdpi.com Future work could adapt these principles for the non-enzymatic synthesis of S,S'-dimethyl ethanebis(thioate), potentially using immobilized catalysts or reagents within the microreactor channels. This approach not only enhances efficiency but also simplifies purification and allows for seamless scalability. mdpi.comorganic-chemistry.org
Automated synthesis platforms, combined with flow chemistry, could enable the rapid screening of reaction conditions (e.g., temperature, pressure, catalyst, stoichiometry) to optimize the synthesis of S,S'-dimethyl ethanebis(thioate). Furthermore, these automated systems can facilitate the creation of a library of related bis(thioester) compounds with varying alkyl or aryl substituents, allowing for a systematic exploration of their structure-property relationships.
Table 1: Comparison of Batch vs. Flow Chemistry for Thioester Synthesis Data extrapolated from general principles and specific examples in the literature.
| Parameter | Batch Processing | Flow Chemistry | Potential Advantage of Flow |
| Reaction Time | Hours to days mdpi.com | Seconds to minutes mdpi.com | Significant reduction in production time |
| Safety | Handling of bulk, potentially hazardous reagents nih.gov | Small reagent volumes in enclosed systems nih.gov | Minimized risk of exposure and thermal runaway |
| Scalability | Often requires re-optimization for larger scales | "Scaling out" by running multiple reactors in parallel | More straightforward and predictable scale-up |
| Process Control | Difficult to precisely control temperature and mixing | Superior heat and mass transfer, precise control mdpi.com | Higher reproducibility and yield |
| Yield | Variable, can be affected by side reactions | Often higher due to shorter residence times mdpi.com | Improved process efficiency |
Exploration of Novel Reactivity Modes and Unconventional Transformations
The thioester functional group is a versatile handle for a variety of chemical transformations. While classical reactions like hydrolysis and aminolysis are well-understood, future research will likely focus on uncovering novel reactivity patterns for compounds like S,S'-dimethyl ethanebis(thioate).
One promising area is the exploration of decarbonylative cross-coupling reactions . Recent advances have shown that thioesters can participate in palladium- and nickel-catalyzed reactions that cleave the C(acyl)-S bond, followed by decarbonylation to form new C-S bonds. rsc.org This opens up the possibility of using S,S'-dimethyl ethanebis(thioate) as a precursor to organosulfur compounds where the carbonyl groups are selectively removed, leading to novel dithioether structures.
Another avenue is the thiol-thioester exchange , a dynamic covalent reaction that has significant potential in materials science. rsc.org This reversible exchange could be used to create dynamic polymer networks or self-healing materials where S,S'-dimethyl ethanebis(thioate) acts as a cross-linker. The kinetics and equilibrium of this exchange can be tuned by catalysts, temperature, and solvent polarity, offering a high degree of control over material properties. rsc.org
Unconventional transformations could also involve visible-light photocatalysis. organic-chemistry.orgorganic-chemistry.org Light-mediated processes can generate acyl and sulfur-centered radicals from thioesters under mild conditions, enabling reactions that are inaccessible through traditional thermal methods. nus.edu.sg This could lead to novel polymerization or functionalization strategies for molecules containing the ethanebis(thioate) core.
Development of Sustainable and Green Chemistry Approaches for Synthesis
Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. Future research into the synthesis of S,S'-dimethyl ethanebis(thioate) will undoubtedly be guided by these principles. This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes. mdpi.comrsc.org
Key green approaches applicable to thioester synthesis include:
Water as a Solvent: Performing reactions in water is a cornerstone of green chemistry. Methods for preparing thioesters in aqueous media, sometimes facilitated by surfactants, have been developed and could be adapted for S,S'-dimethyl ethanebis(thioate). rsc.org
Photocatalysis: As mentioned, visible-light photocatalysis avoids the need for high temperatures and often uses environmentally benign catalysts, representing a greener alternative to traditional synthetic methods. organic-chemistry.org Recent protocols have demonstrated the synthesis of thioesters from carboxylic acids and disulfides using light, circumventing the need for pre-activated starting materials. organic-chemistry.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. This includes exploring catalytic cycles and one-pot procedures that reduce the number of steps and purification stages. nus.edu.sgresearchgate.net
Renewable Feedstocks: While the core of S,S'-dimethyl ethanebis(thioate) is derived from simple building blocks, there is potential to source these from renewable feedstocks. For instance, research into producing sulfur-containing polymers from elemental sulfur, a byproduct of the petroleum industry, highlights a move towards waste valorization. rsc.org
Advanced Materials Applications (excluding direct human contact/implants)
The presence of two thioester groups in S,S'-dimethyl ethanebis(thioate) makes it an attractive building block for advanced materials. The thioester linkage is more reactive than its ester counterpart, offering unique opportunities for creating responsive and degradable materials. rsc.org
Degradable Polymers and Plastics: Polythioesters (PTEs) are gaining attention as sustainable alternatives to traditional plastics. nih.govresearchgate.net S,S'-dimethyl ethanebis(thioate) could serve as a chain extender or cross-linker in the synthesis of novel PTEs. The thioester bonds in the polymer backbone would be susceptible to degradation via aminolysis or hydrolysis, making them potentially useful for applications where controlled degradation is desired. rsc.org
Covalent Adaptable Networks (CANs): As noted, the thiol-thioester exchange can be utilized to create CANs. rsc.org These materials can be reprocessed, repaired, or reshaped upon the application of a stimulus (like heat or a catalyst) without compromising network integrity. This could lead to the development of self-healing coatings or recyclable thermosets.
High Refractive Index Polymers: Sulfur-containing polymers are known to exhibit high refractive indices. warwick.ac.uk Incorporating S,S'-dimethyl ethanebis(thioate) into polymer structures could lead to new materials for optical applications, such as advanced lenses or coatings.
Synergistic Approaches Combining Experimental and Computational Methodologies
The combination of experimental synthesis and computational modeling provides a powerful toolkit for understanding and predicting chemical behavior. For S,S'-dimethyl ethanebis(thioate), this synergy can accelerate research and development significantly.
Computational studies , using methods like Density Functional Theory (DFT), can be employed to:
Predict Reactivity: Calculate reaction pathways and activation barriers for novel transformations, guiding experimental efforts towards the most promising avenues. researchgate.netmdpi.com
Elucidate Mechanisms: Provide detailed insight into reaction mechanisms, such as the nature of intermediates and transition states in thiol-thioester exchange or photocatalytic cycles. ulisboa.ptnih.gov
Model Material Properties: Predict the bulk properties of polymers derived from S,S'-dimethyl ethanebis(thioate), such as their mechanical strength, thermal stability, and degradability.
Experimental work, in turn, provides real-world data to validate and refine computational models. For instance, kinetic studies of thioester reactions can be directly compared with calculated energy barriers. nih.gov This iterative cycle of prediction and verification allows for a much deeper understanding of the structure-reactivity-property relationships of S,S'-dimethyl ethanebis(thioate) and the materials derived from it. Such a combined approach is crucial for the rational design of new catalysts, synthetic protocols, and functional materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-S,2-S-dimethyl ethanebis(thioate), and how are intermediates validated?
- Methodological Answer : The compound is synthesized via condensation of thiophenol derivatives with oxalyl chloride in dichloromethane under inert conditions. Key intermediates (e.g., oxanilide) are validated using melting point analysis, -NMR, -NMR, and elemental analysis to confirm purity and structural integrity . For final product verification, mass spectrometry (MS) and infrared (IR) spectroscopy are employed to detect characteristic thioester bonds (C=S stretching at ~1,100–1,250 cm) and alkyl/aryl groups .
Q. Which spectroscopic techniques are essential for characterizing 1-S,2-S-dimethyl ethanebis(thioate), and what key peaks should researchers prioritize?
- Methodological Answer : Critical techniques include:
- NMR Spectroscopy : -NMR identifies methyl/methylene protons near δ 2.1–2.5 ppm, while -NMR confirms thiocarbonyl carbons at δ 190–210 ppm.
- IR Spectroscopy : Focus on C=S (1,100–1,250 cm) and S–C–O (700–800 cm) stretches.
- Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (e.g., 274.358 g/mol for diphenyl derivatives) and fragmentation patterns indicative of thioester cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal stability data reported for 1-S,2-S-dimethyl ethanebis(thioate) derivatives?
- Methodological Answer : Discrepancies in thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data may arise from impurities or kinetic variations. To address this:
Perform HPLC purity checks (>98% purity) to eliminate confounding factors.
Compare degradation profiles under identical heating rates (e.g., 10°C/min) and atmospheres (N vs. air).
Use kinetic modeling (e.g., Flynn-Wall-Ozawa method) to derive activation energies and identify decomposition mechanisms .
Q. What experimental design principles optimize the use of 1-S,2-S-dimethyl ethanebis(thioate) in ion-selective electrodes (ISEs)?
- Methodological Answer : For ISEs targeting heavy metals (e.g., Cu):
- Polymer Matrix Compatibility : Blend the compound with PVC or polypyrrole to enhance ionophore stability.
- Ionophore Concentration : Optimize at 5–10 wt% to balance sensitivity and membrane rigidity.
- Validation : Use potentiometric titration against standard solutions (e.g., 10–10 M Cu(NO)) and calculate selectivity coefficients via the matched potential method .
Q. How can statistical methods improve reproducibility in synthesizing 1-S,2-S-dimethyl ethanebis(thioate) derivatives?
- Methodological Answer :
Apply Design of Experiments (DoE) to identify critical factors (e.g., reaction temperature, solvent polarity).
Use ANOVA to assess yield variability across batches.
Implement Bayesian regression to model reaction kinetics and predict optimal conditions (e.g., 24-hour reaction time at 25°C for >85% yield) .
Data Analysis & Contradiction Management
Q. What strategies mitigate central tendency bias in time-interval reproduction studies involving thioate-based sensors?
- Methodological Answer :
- Calibration : Use external standards (e.g., NIST-traceable reference materials) to normalize sensor outputs.
- Statistical Adjustments : Apply scalar timing models to account for drift, or use linear mixed-effects models to separate clock variance from memory-related biases .
Q. How should researchers address conflicting NMR data for sulfur-containing derivatives of 1-S,2-S-dimethyl ethanebis(thioate)?
- Methodological Answer :
Verify solvent effects: Deuterated chloroform (CDCl) vs. dimethyl sulfoxide (DMSO-d) can shift sulfur-related peaks.
Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
Cross-validate with X-ray crystallography or computational modeling (DFT) to confirm stereochemistry .
Application-Oriented Questions
Q. What methodologies validate the use of 1-S,2-S-dimethyl ethanebis(thioate) as a chelating agent in environmental sampling?
- Methodological Answer :
- Batch Adsorption Tests : Measure metal uptake (e.g., Pb, Cd) at varying pH (2–8) and contact times.
- Speciation Analysis : Use ICP-MS or XANES to confirm binding mechanisms (e.g., monodentate vs. bidentate coordination).
- Regeneration Studies : Assess reusability via elution with 0.1 M HNO and monitor capacity loss over cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
